molecular formula C14H14FN3S B2831100 4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine CAS No. 2415603-69-7

4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine

Cat. No.: B2831100
CAS No.: 2415603-69-7
M. Wt: 275.35
InChI Key: LKNXXEJUOBRDCC-UHFFFAOYSA-N
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Description

4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring attached to a fluorinated phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a fluorinated benzaldehyde and a suitable amidine derivative under acidic conditions.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with thiomorpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted phenylpyrimidine derivatives.

Scientific Research Applications

4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiomorpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine
  • 4-(5-Fluoro-6-phenylpyrimidin-4-yl)morpholine

Uniqueness

4-(5-Fluoro-6-phenylpyrimidin-4-yl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances its stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(5-fluoro-6-phenylpyrimidin-4-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3S/c15-12-13(11-4-2-1-3-5-11)16-10-17-14(12)18-6-8-19-9-7-18/h1-5,10H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNXXEJUOBRDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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